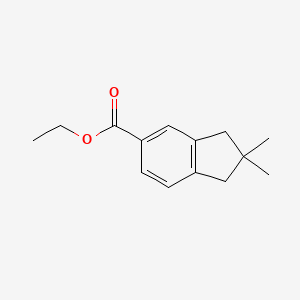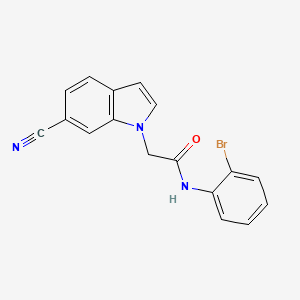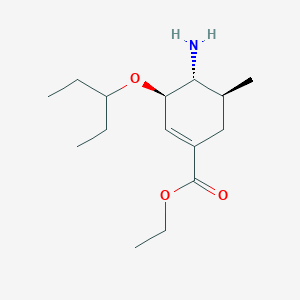
3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylprop-2-yn-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and propargylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with propargylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Methylation: The final step involves the methylation of the amine using methyl iodide in the presence of a base like potassium carbonate to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural properties.
Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the dimethylprop-2-yn-1-amine moiety facilitates its penetration through biological membranes. This compound may modulate the activity of certain enzymes or receptors, leading to altered cellular responses and therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-N,N-dimethylprop-2-yn-1-amine
- 3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine
- 3-(4-methylphenyl)-N,N-dimethylprop-2-yn-1-amine
Uniqueness
Compared to its analogs, 3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes make it a valuable compound in drug design and development.
特性
分子式 |
C11H12FN |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H12FN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,9H2,1-2H3 |
InChIキー |
XPQQIUHJCVROPF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC#CC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


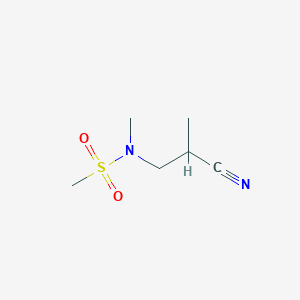
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
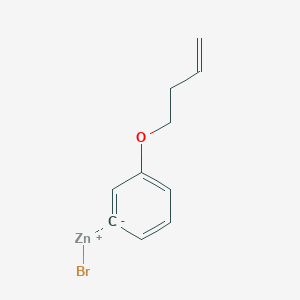
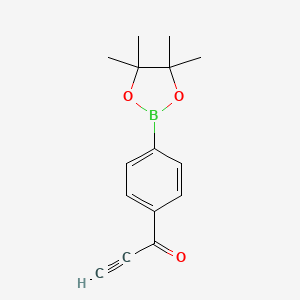


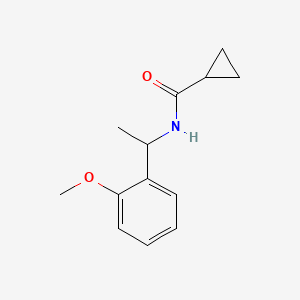
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
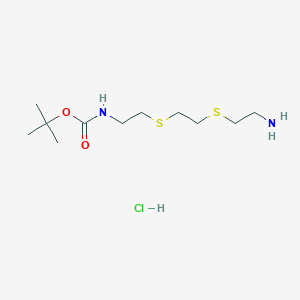
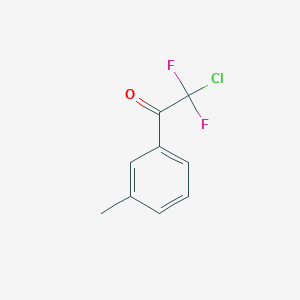
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
